molecular formula C16H28BNO4 B13545200 Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13545200
M. Wt: 309.2 g/mol
InChI Key: XTFAAXSMYXSFJP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a boron-containing dioxaborolane ring. The presence of the tert-butyl ester group further enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution and coupling reactions, to introduce the dioxaborolane and azabicyclohexane moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The compound’s bicyclic structure also allows it to interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound shares the dioxaborolane ring but differs in the bicyclic structure.

    Tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate: Similar boron-containing ring but with a thiazole moiety

Uniqueness

The uniqueness of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate lies in its bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industrial applications .

Properties

Molecular Formula

C16H28BNO4

Molecular Weight

309.2 g/mol

IUPAC Name

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-9-10-8-11(10)12(18)17-21-15(4,5)16(6,7)22-17/h10-12H,8-9H2,1-7H3

InChI Key

XTFAAXSMYXSFJP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C3CC3CN2C(=O)OC(C)(C)C

Origin of Product

United States

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